molecular formula C8H6BrClO B13697185 2-(Bromomethyl)-4-chlorobenzaldehyde

2-(Bromomethyl)-4-chlorobenzaldehyde

Cat. No.: B13697185
M. Wt: 233.49 g/mol
InChI Key: BXXQOZDXXRKSFY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorobenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorobenzaldehyde typically involves the bromination of 4-chlorobenzaldehyde. One common method is the reaction of 4-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product. The use of solvents like acetone or dichloromethane can facilitate the reaction and improve the efficiency of the process .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorobenzaldehyde primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The aldehyde group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-chlorobenzaldehyde is unique due to the presence of both a bromomethyl group and a chlorine atom on the benzene ring. This combination of substituents enhances its reactivity and allows for a diverse range of chemical transformations. The compound’s dual functionality makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules .

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(bromomethyl)-4-chlorobenzaldehyde

InChI

InChI=1S/C8H6BrClO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2

InChI Key

BXXQOZDXXRKSFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)C=O

Origin of Product

United States

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